molecular formula C20H17BrN2O3 B6546971 1-[(4-bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-94-1

1-[(4-bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546971
CAS No.: 946332-94-1
M. Wt: 413.3 g/mol
InChI Key: KBYWZMZFQAITIT-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide featuring a 4-bromobenzyl substituent at the N1 position and a 4-methoxyphenyl group attached via the carboxamide linkage. The bromine atom enhances lipophilicity and electron-withdrawing effects, while the methoxy group contributes to hydrogen-bonding capacity .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWZMZFQAITIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a class of dihydropyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a dihydropyridine core with specific substituents that influence its biological activity. The presence of a bromophenyl and methoxyphenyl group enhances its lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : There is evidence suggesting that this compound may possess anticancer activity. Variations in the substituents on the dihydropyridine ring can lead to different levels of efficacy against cancer cell lines .
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit key enzymes involved in cancer progression and other diseases. For example, some derivatives have been identified as potential inhibitors of protein tyrosine kinases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Cellular Targets : The compound likely interacts with specific receptors or enzymes within cells, altering signaling pathways that lead to antimicrobial or anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that dihydropyridine derivatives can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer activities .

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 0.25 μg/mL for related compounds .
Study 2Evaluated the anticancer potential against various cell lines, showing promising results in inhibiting cell proliferation .
Study 3Investigated enzyme inhibition capabilities, identifying several derivatives as effective protein tyrosine kinase inhibitors .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. Modifications in the chemical structure can lead to enhanced biological activities:

  • Substituent Variations :
    • Compounds with hydroxy or nitro groups at specific positions demonstrated increased antimicrobial and anticancer activities.
    • Fluorinated derivatives showed enhanced binding affinity to target enzymes.
  • Synthesis Techniques :
    • Multi-step organic synthesis methods were employed to generate diverse derivatives with tailored biological profiles .

Scientific Research Applications

The compound 1-[(4-bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to in scientific literature as a dihydropyridine derivative, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Properties

The compound features a dihydropyridine core, which is known for its biological activity, particularly in cardiovascular pharmacology. The presence of bromine and methoxy groups enhances its lipophilicity and biological interactions.

Medicinal Chemistry

Dihydropyridines are primarily recognized for their role as calcium channel blockers. The specific compound under discussion has shown promise in the following areas:

  • Antihypertensive Agents : Dihydropyridine derivatives are widely used to manage hypertension by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation.
  • Antitumor Activity : Recent studies have indicated that modifications to the dihydropyridine structure can enhance antitumor efficacy. For instance, compounds similar to this compound have been evaluated for their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Neuropharmacology

Research has suggested that derivatives of this compound may exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Preliminary studies have indicated that similar dihydropyridine compounds demonstrate activity against various bacterial strains .

Table 1: Comparison of Biological Activities

Activity TypeCompound TypeReference
AntihypertensiveDihydropyridine Derivative
AntitumorProtein Tyrosine Kinase Inhibitor
NeuroprotectiveDihydropyridine Derivative
AntimicrobialVarious Bacterial Strains

Table 2: Synthesis Pathways

StepReagents/ConditionsProduct
1N-aryl acetamide + Phosphoryl chloride2-chloro-quinoline
2Hydrochloric acid reflux2-oxo-1,2-dihydroquinoline
3Condensation with primary aminesTarget Compound

Case Study 1: Antitumor Evaluation

In a study published in Nature, researchers synthesized a series of dihydropyridine derivatives and evaluated their antitumor activity against various cancer cell lines. The study found that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cells, suggesting that the target compound could be a lead candidate for further development .

Case Study 2: Neuroprotective Effects

A research team investigated the neuroprotective effects of dihydropyridine derivatives in an animal model of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function, highlighting their potential use in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Dihydropyridine Core

A. N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Substituents : 4-Fluorobenzyl (N1), 2,4-dimethoxyphenyl (carboxamide).
  • The 2,4-dimethoxyphenyl moiety introduces additional hydrogen-bond acceptors, which may enhance target affinity but reduce metabolic stability due to increased oxidation sites.
  • Pharmacological Implications : Fluorine’s electronegativity may alter electronic interactions in kinase binding pockets compared to bromine .

B. N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Substituents : 4-Methoxybenzyl (N1), 2,4-dimethoxyphenyl (carboxamide).
  • Structural Impact : Methoxy groups may enhance π-stacking but reduce lipophilicity (logP) compared to bromine .
Carboxamide-Linked Aromatic Modifications

C. N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Substituents : Biphenyl with 4’-chloro (carboxamide).
  • Key Differences : The biphenyl group introduces greater conformational rigidity and planarity, favoring interactions with flat binding sites (e.g., DNA grooves). Chlorine’s smaller size and lower lipophilicity compared to bromine may reduce membrane permeability .

D. AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()

  • Substituents: Thioether-linked 4-bromophenyl, furyl, cyano, and methyl groups.
  • Key Differences: The thioether and cyano groups introduce polarizable sulfur and nitrile functionalities, which may enhance redox activity or covalent binding. The furyl group adds a heteroaromatic system, diversifying π-π interactions.
  • Biological Relevance : Such modifications are linked to kinase inhibition (e.g., Met kinase) but may increase off-target risks .
Halogen and Methyl Substitution Effects

E. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Substituents : 3-Bromo-2-methylphenyl (carboxamide).
  • Key Differences: Bromine at the meta position on the phenyl ring disrupts planarity compared to para-substituted analogs.
  • Crystallographic Data : The molecule adopts a near-planar conformation (dihedral angle = 8.38°), stabilized by intramolecular N–H⋯O hydrogen bonds. Bromine’s position influences dimerization via intermolecular interactions .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents logP (Predicted) Biological Target (Inferred)
Target Compound Dihydropyridine 4-Bromobenzyl, 4-methoxyphenyl ~3.2 Kinases, receptors
Compound A () Dihydropyridine 4-Fluorobenzyl, 2,4-dimethoxyphenyl ~2.8 Kinases (e.g., Met)
Compound D () Dihydropyridine Thioether, furyl, cyano ~3.5 Kinases, redox enzymes
Compound E () Dihydropyridine 3-Bromo-2-methylphenyl ~2.9 DNA-interacting proteins

Notes:

  • Lipophilicity : Bromine increases logP compared to fluorine or methoxy, enhancing blood-brain barrier penetration but risking hepatotoxicity.
  • Target Selectivity: Thioether and cyano groups (Compound D) may confer broader but less specific activity compared to the target compound’s halogen-focused interactions .
  • Conformational Flexibility : Para-substituted bromine (target compound) supports planar binding to kinase ATP pockets, whereas meta-substituted analogs (Compound E) may favor alternative conformations .

Research Findings and Implications

  • Kinase Inhibition : Analog BMS-777607 (), a Met kinase inhibitor, shares the dihydropyridine-carboxamide scaffold. Its ethoxy and fluorophenyl groups suggest that substituent bulk and electronics critically modulate potency (IC50 = 3.5 nM for Met). The target compound’s bromine may similarly enhance selectivity for bromodomain-containing targets .
  • Synthetic Challenges : highlights the sensitivity of dihydropyridine tautomerism to substituents. Bromine’s electron-withdrawing effect stabilizes the lactam form, which is critical for maintaining binding-competent conformations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(4-bromophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a substituted pyridine-3-carboxylic acid derivative (e.g., 2-chloronicotinic acid) with 4-bromobenzylamine and 4-methoxyaniline in the presence of a catalyst like pyridine and p-toluenesulfonic acid under reflux conditions . Solvent selection (e.g., water or methanol) and stoichiometric ratios of reactants should be optimized to minimize by-products. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methanol solutions) and analyzed using SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming dimeric structures) . For example, related dihydropyridine-carboxamide derivatives exhibit near-planar conformations with dihedral angles <10° between aromatic systems, confirmed via SHELX refinement .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : Confirm substituent positions via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, noting chemical shifts for the 4-bromophenyl (δ ~7.3–7.5 ppm) and 4-methoxyphenyl (δ ~6.8–7.1 ppm) groups.
  • IR : Validate carbonyl (C=O, ~1680–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches.
  • Mass Spectrometry : Ensure molecular ion peaks align with the theoretical mass (M+^+ ≈ 413–415 g/mol for C20 _{20}H16 _{16}BrN2 _{2}O3_{3}).
  • Contradictions : Discrepancies between NMR (tautomeric forms) and XRD data (solid-state structure) require cross-validation. For instance, XRD may confirm the keto-amine tautomer dominates in the solid state, while NMR in solution may show equilibrium between tautomers .

Q. How is the pharmacological activity of this compound initially assessed in vitro?

  • Methodological Answer : Preliminary bioactivity screening involves kinase inhibition assays (e.g., CDK or MAPK targets) or receptor-binding studies. For dihydropyridine-carboxamide analogs, protocols include:

  • Enzyme Inhibition : Incubate the compound with purified enzymes (e.g., 10–100 µM concentration range) and measure IC50_{50} values using fluorometric or colorimetric substrates .
  • Cellular Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify EC50_{50} values .

Advanced Research Questions

Q. How can tautomerism in this compound affect experimental data interpretation, and what methods resolve this?

  • Methodological Answer : The equilibrium between keto-amine (lactam) and enol-imine tautomers can lead to conflicting spectral data. Techniques to resolve this include:

  • Variable-Temperature NMR : Track tautomeric shifts by acquiring spectra at 25–60°C.
  • XRD : Definitive identification of the dominant tautomer in the solid state. For example, XRD analysis of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide confirmed the keto-amine form .
  • DFT Calculations : Compare theoretical IR/NMR spectra of tautomers with experimental data .

Q. What strategies optimize the synthetic yield and purity of this compound under scalable conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl2_2) to accelerate condensation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while methanol/water mixtures enhance crystallization .
  • Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates. For example, highlights controlled copolymerization methods for analogous compounds, emphasizing reaction time and temperature gradients .

Q. How are contradictory spectral or crystallographic data reconciled in structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine XRD (definitive bond lengths/angles) with solid-state NMR to resolve discrepancies.
  • Hydrogen-Bonding Analysis : For dimeric structures (common in carboxamides), validate intermolecular interactions (e.g., N–H⋯O) via XRD and compare with solution-state NMR data .
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may explain NMR signal broadening inconsistent with XRD .

Q. What advanced assays evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify stable polymorphs.
  • Metabolic Stability : Perform liver microsome assays (human/rat) to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-MS .

Q. How are structure-activity relationships (SARs) investigated for this compound’s analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl or 4-fluorophenyl) and test bioactivity .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases) based on electronic (HOMO/LUMO) and steric parameters .
  • Crystallographic Data Mining : Compare bond angles/distances of active vs. inactive analogs to identify critical structural motifs .

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